1-Naphthalenecarboxamide, N-(2-aminoethyl)-

Overview

Description

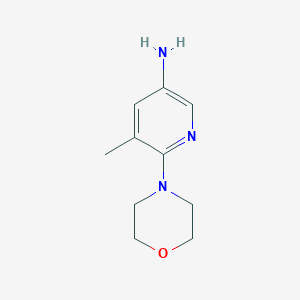

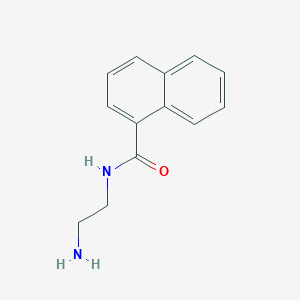

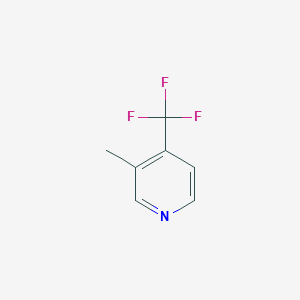

1-Naphthalenecarboxamide, N-(2-aminoethyl)- is an organic compound derived from naphthalene and carboxylic acids . It has a molecular formula of C13H14N2O and a molecular weight of 214.26 g/mol.

Molecular Structure Analysis

The molecular structure of 1-Naphthalenecarboxamide, N-(2-aminoethyl)- is characterized by a naphthalene ring attached to a carboxamide group. The carboxamide group is further substituted with a 2-aminoethyl group .Scientific Research Applications

Fluorescent Chemosensors

Kawakami et al. (2002) synthesized N-ethyl-1-naphthalenecarboxamide (1NEa) as a part of their study on fluorescent chemosensors for metal ions. They explored the complexing behavior of this compound with alkali and alkaline earth metal ions, leveraging its potential in intramolecular excimer emission. Molecular orbital calculations suggested that 1NEa could form complexes with metal ions by coordinating with both the carbonyl oxygen of the amide group and π-electrons of the naphthalene ring, indicating its usefulness in detecting metal ions through fluorescence changes Kawakami et al., 2002.

Anticoagulant Screening

Nguyen and Ma (2017) conducted chemoselective synthesis of N-(Aminoalkyl/amidino)phenyl naphthalene-1-carboxamides and their derivatives, which were then screened for anticoagulant effects. This study provides insights into the synthetic pathways for creating derivatives of naphthalenecarboxamide and evaluating their potential therapeutic applications, particularly in the context of anticoagulation Nguyen & Ma, 2017.

Polymer Synthesis

Mikami et al. (2011) reported the synthesis of poly(naphthalenecarboxamide)s with low polydispersity using chain-growth condensation polymerization. Their research demonstrates the versatility of naphthalenecarboxamide derivatives in forming polymers with defined molecular weights and low polydispersity, which could have implications for material science and engineering applications Mikami et al., 2011.

Light-Emitting Materials

Liou et al. (2006) synthesized a new class of aromatic poly(amine-1,3,4-oxadiazole)s containing donor and acceptor moieties, including naphthylamine-derived aromatic dicarboxylic acid, for blue-light-emitting materials. This research highlights the potential of naphthalenecarboxamide derivatives in the development of materials for optoelectronic applications, offering a pathway to creating high-performance light-emitting devices Liou et al., 2006.

Mechanism of Action

Target of Action

The primary target of 1-Naphthalenecarboxamide, N-(2-aminoethyl)- is the Angiotensin-converting enzyme 2 (ACE2) . ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance .

Mode of Action

1-Naphthalenecarboxamide, N-(2-aminoethyl)- acts as an inhibitor of ACE2 . By binding to ACE2, it may induce a conformational change in the enzyme, altering its normal function . This interaction can prevent the conversion of angiotensin II to angiotensin-(1-7), thereby influencing blood pressure regulation and fluid balance .

Biochemical Pathways

The inhibition of ACE2 affects the renin-angiotensin system, a critical pathway in cardiovascular physiology . The downstream effects include the potential alteration of blood pressure regulation and fluid balance . .

Result of Action

The molecular and cellular effects of 1-Naphthalenecarboxamide, N-(2-aminoethyl)-'s action are primarily related to its inhibitory effect on ACE2 . This inhibition can potentially alter the function of the renin-angiotensin system, impacting blood pressure regulation and fluid balance . .

properties

IUPAC Name |

N-(2-aminoethyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-8-9-15-13(16)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAOYMNVPMVLDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthalenecarboxamide, N-(2-aminoethyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3090938.png)

![[1,5-Diacetyloxy-8-[2-acetyloxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate](/img/structure/B3090958.png)

![5-Oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid 1-oxide](/img/structure/B3090962.png)

![Octahydrofuro[2,3-c]pyridine](/img/structure/B3090971.png)